molecular formula C9H13N3O3S B14833461 N-(6-Amino-5-cyclopropoxypyridin-2-YL)methanesulfonamide

N-(6-Amino-5-cyclopropoxypyridin-2-YL)methanesulfonamide

Cat. No.: B14833461
M. Wt: 243.29 g/mol
InChI Key: PQSSOJVKTNWAEG-UHFFFAOYSA-N
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Properties

Molecular Formula

C9H13N3O3S

Molecular Weight

243.29 g/mol

IUPAC Name

N-(6-amino-5-cyclopropyloxypyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C9H13N3O3S/c1-16(13,14)12-8-5-4-7(9(10)11-8)15-6-2-3-6/h4-6H,2-3H2,1H3,(H3,10,11,12)

InChI Key

PQSSOJVKTNWAEG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NC(=C(C=C1)OC2CC2)N

Origin of Product

United States

Preparation Methods

The synthesis of N-(6-Amino-5-cyclopropoxypyridin-2-YL)methanesulfonamide typically involves the reaction of sulfonyl chlorides with an amine . A common synthetic route includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

N-(6-Amino-5-cyclopropoxypyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(6-Amino-5-cyclopropoxypyridin-2-YL)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a candidate for drug development, particularly in the design of new antibiotics and therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(6-Amino-5-cyclopropoxypyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. This compound may also interact with DNA or proteins, affecting cellular processes and exerting its therapeutic effects .

Comparison with Similar Compounds

N-(6-Amino-5-cyclopropoxypyridin-2-YL)methanesulfonamide can be compared with other sulfonamide-based compounds such as:

The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

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